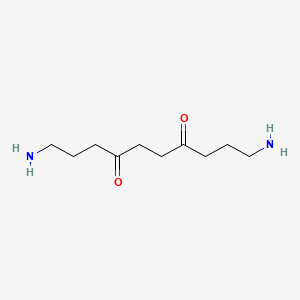

1,10-Diaminodecane-4,7-dione

Description

Structure

3D Structure

Properties

CAS No. |

91576-40-8 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1,10-diaminodecane-4,7-dione |

InChI |

InChI=1S/C10H20N2O2/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h1-8,11-12H2 |

InChI Key |

JSUIDWXMMPYUCM-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)CCC(=O)CCCN)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,10 Diaminodecane 4,7 Dione and Analogues

Strategic Approaches to α,ω-Diamino-β,γ-diketone Formation

The creation of molecules bearing both diamine and diketone functionalities at specific positions within a long aliphatic chain presents unique synthetic challenges. The following sections explore various strategic approaches to assemble these complex structures.

Elaboration of Diamine Intermediates for Diketone Incorporation

An alternative strategy involves starting with a pre-formed long-chain diamine and subsequently introducing the diketone functionality. This approach leverages the commercial availability or established synthetic routes for various diamines. google.comsigmaaldrich.com For example, 1,10-diaminodecane (B146516) is a known compound that can be synthesized from sebacic acid, which is derivable from castor oil. google.com The challenge then lies in the selective oxidation of the methylene (B1212753) groups at the 4 and 7 positions to ketones. This would require robust and regioselective C-H oxidation methods, which remain a significant area of research in organic synthesis.

Synthetic Routes via Diketone Intermediates for Amine Introduction

Conversely, one can envision a synthetic pathway that begins with the construction of a long-chain diketone, followed by the introduction of the terminal amino groups. The synthesis of 1,4-diketones and other diketone-containing structures are well-documented processes in organic chemistry, often serving as crucial intermediates in the synthesis of various heterocyclic compounds and other complex molecules. researchgate.netijpras.comacs.org For instance, a Stetter reaction between an appropriate aldehyde and an α,β-unsaturated ketone can yield 1,4-diketones. acs.org Once the diketone backbone is established, the terminal amino groups can be introduced through various methods, such as the conversion of terminal functional groups (e.g., halides or alcohols) to amines.

Targeted Synthesis of Long-Chain Diamine Components

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from aldehydes or ketones. libretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org This strategy is particularly effective for preparing long-chain amines. rsc.orgrsc.org A one-pot transfer-hydrogenation/reductive-amination (THRA) of polyenals has been shown to be an efficient method for producing long-chain amino compounds. rsc.orgrsc.org The double reductive amination (DRA) of dicarbonyl compounds is another powerful approach for constructing piperidine (B6355638) skeletons and can be adapted for the synthesis of linear diamines. chim.it For the synthesis of 1,10-diaminodecane, a suitable dicarbonyl precursor could undergo reductive amination to install the terminal amino groups.

Multicomponent Reactions for Vicinal Diamine Assembly

Vicinal diamines (1,2-diamines) are crucial structural motifs found in numerous bioactive molecules and are widely used as ligands in catalysis. rsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, represent a highly efficient and atom-economical approach for their synthesis. frontiersin.org This strategy minimizes sequential reactions, purification steps, and waste generation. frontiersin.org

Several MCR strategies are effective for constructing vicinal diamine frameworks. A regioselective, intermolecular three-component reaction involving styrenes, acetonitrile (B52724), and azodicarboxylates can yield vicinal diamination products through a Ritter-type reaction mechanism. organic-chemistry.org This method demonstrates the potential to assemble complex diamine structures from simple, readily available starting materials. organic-chemistry.org Similarly, photo-induced carbonyl alkylative amination has been reported as a catalyst- and base-free method to bring together amines, aldehydes, and iodoarenes for the synthesis of diverse unsymmetrical 1,2-diamines. rsc.org Another powerful approach is the diastereoselective three-component phenolic Mannich reaction, which can produce chiral o-1,2-diaminoalkyl phenols. acs.org Notably, the stereochemical outcome of this reaction can be controlled by adjusting the reaction temperature. acs.org For the synthesis of precursors to 1,10-Diaminodecane-4,7-dione, these MCRs could be envisioned to construct the N-C-C-N core, which would then be elaborated or coupled with the diketone backbone.

| MCR Type | Reactants | Key Features | Reference |

| Ritter-Type Diamination | Styrene, Acetonitrile, Azodicarboxylate | Regioselective, intermolecular reaction | organic-chemistry.org |

| Photo-induced Amination | Amine, Aldehyde, Iodoarene | Catalyst- and base-free conditions | rsc.org |

| Phenolic Mannich Reaction | Phenol, Amine, Chiral Aldehyde | Temperature-dependent diastereoselectivity | acs.org |

| α-Diimine Synthesis | Ti-imido, Alkyne, Nitrile, C-nitroso | Access to unsymmetrical α-diimines | rsc.org |

Selective Synthesis of Long-Chain Diketone Moieties

The creation of the long-chain diketone structure, specifically the decane-4,7-dione (B3253721) moiety, is a significant synthetic challenge. The 1,4-dicarbonyl relationship of the ketone groups requires precise control over bond formation.

Electrochemical methods offer a green and efficient alternative for organic synthesis, relying on electrons as reagents. gre.ac.uk The electrochemical oxidative decarboxylation of disubstituted malonic acid derivatives has emerged as a powerful method for synthesizing diketones and ketoesters in good to excellent yields (68% to 91%). ulb.ac.beacs.org This transformation is typically performed under constant current in an undivided cell equipped with graphite (B72142) electrodes, often in methanol (B129727) at room temperature. ulb.ac.beacs.org The reaction can be extended to produce tetraketones from trisubstituted bis-malonic acids. ulb.ac.beacs.org

The proposed mechanism involves the initial loss of an electron from the malonic acid carboxylate to form a radical anion. ulb.ac.be This is followed by the elimination of carbon dioxide to generate a new radical anion, which is oxidized a second time to form a carbocation intermediate that ultimately leads to the diketone product after workup. ulb.ac.be This method has been successfully applied to the total synthesis of cis-jasmone, highlighting its utility in constructing complex molecules containing the 1,4-diketone motif. ulb.ac.beacs.org

| Starting Material (Malonic Acid Derivative) | Product Type | Yield (%) | Reference |

| Disubstituted Malonic Acids | 1,4-Diketones | up to 91% | ulb.ac.beacs.org |

| Trisubstituted Bis-malonic Acids | Tetraketones | 77% - 86% | ulb.ac.beacs.org |

| Alkene-containing Malonic Acid | 1,4-Diketone (cis-jasmone precursor) | 90% | ulb.ac.be |

A direct and effective route to long-chain β-diketones involves the use of acetylenic precursors. nih.gov This methodology relies on the coupling of long-chain acetylenes with fatty acid chlorides, followed by a subsequent hydrolysis step to reveal the diketone functionality. nih.gov The hydration of alkynones (α,β-acetylenic ketones) is a known transformation that leads to 1,3-diketones, though it often requires strong acids or metal catalysts. nih.gov However, the direct coupling of acetylenic fragments provides a powerful tool for building the carbon backbone of long-chain diketones. nih.gov Hydrolysis of the resulting coupled acetylene (B1199291) or epoxy derivatives can also be employed to generate the desired diketone structures. google.com

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is particularly useful for synthesizing 1,4- and 1,5-dicarbonyl compounds. wikipedia.orgtandfonline.com

A versatile strategy for preparing 1,4-diketones involves a fluoride (B91410) ion-catalyzed Michael addition of a nitroalkane to a vinyl ketone. rsc.orgrsc.org The resulting γ-nitro ketone is then converted to the target 1,4-diketone using a supported permanganate (B83412) oxidant in a Nef transformation. rsc.org This two-step sequence is highly efficient. rsc.orgrsc.org The choice of Michael donor is broad, with doubly stabilized carbon nucleophiles like β-ketoesters and malonates being particularly effective. wikipedia.org The Stetter reaction, a variation of the Michael addition using an aldehyde as the donor, is also a well-established route to unsymmetrical 1,4-diketones. tandfonline.com

| Michael Donor | Michael Acceptor | Key Transformation/Catalyst | Product | Reference |

| Nitroalkane | Vinyl Ketone | Fluoride ion catalyst, then Permanganate oxidation (Nef) | 1,4-Diketone | rsc.org |

| Aldehyde | α,β-Unsaturated Ketone | NaCN catalyst (Stetter Reaction) | 1,4-Diketone | tandfonline.com |

| Malonic Ester | α,β-Unsaturated Carbonyl | Base | Michael Adduct (1,5-dicarbonyl precursor) | chemistrysteps.com |

Integration of Specific Coupling Reactions

Modern organic synthesis relies on a toolbox of robust and versatile coupling reactions to assemble complex molecular architectures from simpler fragments. These reactions allow for the precise formation of carbon-carbon bonds under mild conditions.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is conducted under mild conditions and tolerates a wide variety of functional groups, making it invaluable in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgnumberanalytics.com

A particularly relevant variant is the acyl Sonogashira reaction , which couples a terminal alkyne directly with an acid chloride. mdpi.com This reaction produces α,β-alkynyl ketones, which are important synthetic intermediates. mdpi.com These alkynyl ketones can be subsequently hydrated to form β-diketones or can undergo further transformations. For a molecule like this compound, a plausible strategy would involve the Sonogashira coupling of two fragments: one bearing a protected amine and a terminal alkyne, and the other containing a protected amine and an acid chloride. The resulting diaminodiynone could then be selectively reduced and/or hydrated to furnish the final target structure. The reaction is versatile, with various palladium catalysts and reaction conditions available, including copper-free protocols. organic-chemistry.orgmdpi.com

| Reactant 1 (Halide/Triflate) | Reactant 2 (Alkyne) | Catalyst System | Product Type | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine Base | Aryl/Vinyl Alkyne | wikipedia.orgnih.gov |

| Acid Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Triethylamine | α,β-Alkynyl Ketone | mdpi.com |

| Acid Chloride | Terminal Alkyne | Pd/C (1 mol%) / Triethylamine | α,β-Alkynyl Ketone | mdpi.com |

Condensation Reactions for Scaffold Assembly

The assembly of the α,ω-diamino-β,γ-dione backbone can be efficiently achieved through various condensation reactions. These methods often involve the coupling of smaller, functionalized building blocks. A prominent strategy involves the use of N-protected amino acid derivatives, which allows for controlled bond formation and prevents unwanted side reactions.

One plausible approach is the condensation of two molecules of a 4-amino-3-oxobutanoic acid derivative. The synthesis of such precursors has been reported, for instance, by reacting an N-protected α-amino acid ester or acid halide with an acetate (B1210297) enolate to form a β-keto ester google.com. The subsequent condensation of two of these β-keto ester molecules could potentially yield the desired diketone structure, followed by deprotection of the amino groups.

Another powerful condensation method is the Stetter reaction, a nucleophilic acylation that forms a carbon-carbon bond through a 1,4-addition. wiley.comorganic-chemistry.org This reaction typically involves an aldehyde and a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. wiley.comias.ac.in For the synthesis of this compound analogues, an N-protected amino aldehyde can be reacted with a vinyl ketone. For example, the reaction of an N-Boc-protected amino aldehyde with methyl vinyl ketone, catalyzed by a thiazolium salt, can directly generate the 1,4-diketone core. acs.org Subsequent removal of the protecting groups would yield the final diamino diketone. The Stetter reaction offers a convergent and atom-economical route to 1,4-dicarbonyl compounds. wiley.com

The synthesis of symmetrical diketones from amino acids has also been explored. For instance, the acylation of ketones with amino acids can lead to aminodiketones mdpi.com. Furthermore, the opening of epoxides with amino alcohols, followed by oxidation of the resulting amino diols, furnishes amino diketones which can then be used in further synthetic steps nih.gov. These methods highlight the versatility of amino acid-derived starting materials in constructing complex dicarbonyl compounds.

A selection of condensation strategies for the synthesis of diketone scaffolds is summarized in the table below.

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents/Catalysts | Product Type | Reference(s) |

| N-protected α-amino acid ester | Acetate enolate | Claisen-type condensation | Alkali metal base | 4-Amino-3-oxobutanoic acid ester | google.com |

| N-protected amino aldehyde | Vinyl ketone | Stetter Reaction | N-Heterocyclic Carbene (NHC), base | 1,4-Diketone | ias.ac.inacs.org |

| Epoxide | Amino alcohol | Ring-opening/Oxidation | Yb(OTf)₃, Swern oxidation reagents | Amino diketone | nih.gov |

| N-acylbenzotriazole | Grignard reagent | Acylation | - | N-protected α-amino ketone | acs.org |

Chemo- and Regioselective Considerations in α,ω-Diamino-β,γ-diketone Synthesis

The synthesis of α,ω-diamino-β,γ-diketones is intrinsically linked to the principles of chemo- and regioselectivity. The presence of two nucleophilic amino groups and two electrophilic carbonyl groups necessitates careful control over reaction conditions and the use of protecting groups to achieve the desired outcome.

Protecting Group Strategies: The selective protection of the amino groups is paramount to prevent undesired side reactions, such as self-condensation or polymerization. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). mdpi.com The choice of protecting group is critical and depends on its stability under the reaction conditions for the diketone formation and the ease of its subsequent removal without affecting the dicarbonyl moiety. For instance, the Boc group is readily removed under acidic conditions, while the Fmoc group is base-labile. Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in multi-step syntheses of complex molecules.

Control of Acylation: In strategies involving the acylation of diamines, achieving mono-acylation can be challenging due to the similar reactivity of the two amino groups. However, methods for regioselective mono-N-acylation have been developed. These can involve using a large excess of the diamine, or more elegantly, by temporarily differentiating the two amino groups. For example, treatment of a diamine with NaH can facilitate selective acylation at one of the nitrogen atoms nih.gov. The development of catalytic methods for chemo- and regioselective acylation, often employing organocatalysts, has also been a significant advancement. acs.orgacs.org

Control in Condensation Reactions: In condensation reactions like the Stetter reaction, the chemo- and regioselectivity are largely dictated by the nature of the catalyst and the substrates. The NHC catalyst selectively activates the aldehyde for nucleophilic attack on the β-position of the α,β-unsaturated ketone, ensuring the formation of the 1,4-diketone. The use of N-protected amino aldehydes prevents interference from the amino group during the reaction. In the synthesis of symmetrical diketones, controlling the stoichiometry and reaction conditions is crucial to favor the desired coupling product over potential side products.

The following table outlines key considerations for achieving chemo- and regioselectivity in the synthesis of α,ω-diamino-β,γ-diketones.

| Challenge | Strategy | Key Considerations |

| Unwanted reactions of amino groups | Use of protecting groups (e.g., Boc, Cbz, Fmoc) | Stability of the protecting group during subsequent reactions; ease of deprotection without affecting the diketone. |

| Non-selective acylation of diamines | Regioselective mono-N-acylation protocols | Stoichiometric control, use of specific bases (e.g., NaH), or catalytic methods. |

| Formation of undesired isomers in condensation reactions | Use of selective catalysts and appropriately functionalized substrates | In the Stetter reaction, the NHC catalyst directs the 1,4-addition. |

| Control of multiple reactive sites | Orthogonal protection strategies | Allows for the sequential deprotection and reaction of different functional groups. |

Chemical Reactivity and Mechanistic Investigations of α,ω Diamino β,γ Diketones

Reactivity at the Amine Functionalities

The terminal primary amine groups in 1,10-Diaminodecane-4,7-dione are nucleophilic centers, readily participating in reactions typical of primary amines. These reactions allow for the modification and extension of the molecular structure from its ends.

Amidation and Derivatization Reactions

The primary amine functionalities of this compound can undergo amidation reactions with carboxylic acids and their derivatives, such as acyl chlorides and acid anhydrides, to form stable amide bonds. The direct condensation of carboxylic acids with amines to form amides is a fundamentally important transformation. researchgate.net This reaction typically requires dehydrating agents to facilitate the removal of water, which is formed as a byproduct. youtube.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.combohrium.com

The general mechanism for DCC-mediated amidation involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine, leading to the formation of the amide and dicyclohexylurea as a byproduct.

Alternatively, more reactive acylating agents can be employed. Acid chlorides react readily with primary amines to yield amides and hydrochloric acid. This reaction is often carried out in the presence of a base to neutralize the acid formed. bohrium.com Similarly, acid anhydrides react with primary amines, though typically less vigorously than acyl chlorides, to produce amides and a carboxylic acid as a byproduct.

Derivatization of the primary amine groups is a common strategy, particularly for analytical purposes such as HPLC analysis. nih.govlibretexts.orgsigmaaldrich.com Various derivatizing agents can be used to introduce chromophoric or fluorophoric tags, enhancing detectability. Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines under mild conditions to form stable, highly fluorescent derivatives. sigmaaldrich.com Other common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and phenyl isothiocyanate (PIT). acs.orgrsc.org

Table 1: Examples of Amidation and Derivatization Reactions of Primary Amines

| Reactant | Reagent | Product | Conditions |

| Primary Amine | Carboxylic Acid | Amide | Dehydrating agent (e.g., DCC) |

| Primary Amine | Acyl Chloride | Amide | Base (e.g., pyridine) |

| Primary Amine | Acid Anhydride (B1165640) | Amide | Gentle heating |

| Primary Amine | DMQC-OSu | Fluorescent Derivative | pH 7.5, 50°C |

| Primary Amine | o-Phthalaldehyde (OPA) | Fluorescent Sulfonatoisoindole | Aqueous, room temperature |

Nucleophilic Properties and Functional Group Transformations

The lone pair of electrons on the nitrogen atoms of the primary amine groups confers nucleophilic character to these functionalities. solubilityofthings.com This nucleophilicity allows for a variety of functional group transformations through nucleophilic substitution and addition reactions. fiveable.meresearchgate.netsinica.edu.tw

For instance, the amine groups can react with alkyl halides in nucleophilic substitution reactions to form secondary amines. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products.

The amine functionalities can also participate in nucleophilic addition reactions with carbonyl compounds. For example, reaction with aldehydes and ketones will form imines (Schiff bases). fiveable.me This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

Furthermore, the nucleophilic nature of the amine groups allows for their use in ring-opening reactions of epoxides. The reaction proceeds via an SN2 mechanism, resulting in the formation of a β-amino alcohol. These transformations are fundamental in organic synthesis for building more complex molecular architectures. imperial.ac.uk

Reactivity at the Ketone Centers

The vicinal diketone moiety within the this compound structure is a key site of reactivity, enabling a range of condensation and functionalization reactions that can lead to the formation of complex acyclic and heterocyclic systems.

Condensation Reactions with Carbonyls and Amines

The diketone can undergo condensation reactions with various carbonyl compounds and amines. google.com Of particular significance is the intramolecular condensation that can occur between one of the ketone groups and one of the terminal amine groups, which could lead to the formation of cyclic imines or related heterocyclic structures, depending on the reaction conditions.

Intermolecular condensation reactions are also highly probable. For example, reaction with other amines or hydrazines can lead to the formation of diimines or dihydrazones, respectively. These reactions are often reversible and can be driven to completion by the removal of water.

Formation of Heterocyclic Systems (e.g., Quinoxalines from Vicinal Diketones)

One of the most characteristic reactions of vicinal diketones is their condensation with 1,2-diamines to form quinoxalines. chim.itjlu.edu.cnsid.irmtieat.orgresearchgate.netsapub.org In the context of this compound, an intermolecular reaction with an aromatic 1,2-diamine like o-phenylenediamine (B120857) would be expected to yield a quinoxaline (B1680401) derivative.

The mechanism of quinoxaline formation involves a double condensation reaction. researchgate.net The first step is the nucleophilic attack of one of the amine groups of the diamine on one of the carbonyl carbons of the diketone, followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs where the second amine group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the aromatic quinoxaline ring. This reaction can be catalyzed by various acids. sid.irsapub.org

Table 2: Synthesis of Quinoxalines from 1,2-Diketones and 1,2-Diamines

| 1,2-Diketone | 1,2-Diamine | Catalyst | Solvent | Product |

| Benzil (B1666583) | o-Phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | 2,3-Diphenylquinoxaline |

| 2,3-Butanedione | 1,2-Diaminobenzene | Acetic Acid | Ethanol | 2,3-Dimethylquinoxaline |

| 1-Phenyl-1,2-propanedione | o-Phenylenediamine | - | Methanol (B129727) | 2-Methyl-3-phenylquinoxaline |

α-Carbon Functionalization and Transformations

The α-carbons adjacent to the ketone functionalities in this compound are susceptible to functionalization through the formation of enol or enolate intermediates.

α-Halogenation: Ketones can undergo halogenation at the α-position in the presence of an acid or base catalyst and a halogen (Cl₂, Br₂, or I₂). stackexchange.comwikipedia.orgopenstax.orgfiveable.mechemistrysteps.com Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and typically, monohalogenation is favored because the introduction of an electron-withdrawing halogen destabilizes the protonated carbonyl intermediate required for further enolization. In contrast, under basic conditions, an enolate is formed, and the electron-withdrawing effect of the halogen increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation.

α-Alkylation: The α-carbons can also be alkylated. rsc.orgjove.comlibretexts.orgchemistrysteps.comyoutube.com This reaction is typically carried out by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction. The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical ketones. For the diketone in this compound, alkylation could potentially occur at the carbons flanking the two ketone groups.

These α-functionalization reactions provide a powerful means to introduce further complexity into the molecular structure, allowing for the synthesis of a wide range of derivatives.

Intramolecular Cyclization and Ring-Closing Reactions

The structure of this compound, featuring two primary amino groups and two ketone groups, is predisposed to a variety of intramolecular cyclization and ring-closing reactions. The presence of two nucleophilic centers (the nitrogen atoms of the amino groups) and two electrophilic centers (the carbonyl carbons of the ketone groups) allows for the formation of heterocyclic structures.

The most probable intramolecular reaction is a nucleophilic attack of one of the terminal amino groups on one of the ketone carbonyls. This can lead to the formation of a cyclic imine (a Schiff base) through a condensation reaction, with the elimination of a water molecule. Given the length of the decane (B31447) chain, the formation of a seven-membered or larger ring is sterically plausible.

Two primary cyclization pathways can be envisioned:

Pathway A: The amino group at the C1 position attacks the ketone at the C4 position, potentially leading to a seven-membered heterocyclic ring.

Pathway B: The amino group at the C10 position attacks the ketone at the C7 position, which would also result in a seven-membered ring.

A subsequent reaction involving the second amino and ketone groups could lead to the formation of a larger bicyclic structure. The relative positioning of the functional groups in this compound makes it an interesting candidate for the synthesis of novel macrocyclic or bicyclic compounds containing nitrogen and oxygen heteroatoms.

Elucidation of Reaction Mechanisms

Understanding the intricate details of these intramolecular reactions requires a combination of computational modeling and experimental investigation.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the reaction mechanisms of complex molecules like this compound at the atomic level. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to map out the potential energy surface of the intramolecular cyclization reactions.

These studies can:

Identify Intermediates and Transition States: By calculating the energies of various possible structures along the reaction coordinate, computational models can identify stable intermediates and the high-energy transition states that connect them.

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This provides a quantitative measure of the kinetic feasibility of a particular reaction pathway. A lower activation energy indicates a faster reaction.

Predict Product Ratios: By comparing the activation energies for different competing reaction pathways (e.g., the formation of different ring sizes or isomers), it is possible to predict which products will be favored.

Hypothetical Computational Data for the Intramolecular Cyclization of this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| 1,4-Cyclization (N1 to C4) | TS1 | 15.2 | 7-membered cyclic imine |

| 1,7-Cyclization (N1 to C7) | TS2 | 25.8 | 10-membered cyclic imine |

| 10,7-Cyclization (N10 to C7) | TS3 | 15.2 | 7-membered cyclic imine |

| 10,4-Cyclization (N10 to C4) | TS4 | 25.8 | 10-membered cyclic imine |

This table presents hypothetical data to illustrate the type of information that could be obtained from computational studies. The values are not based on actual experimental or calculated results.

Experimental Kinetic and Thermodynamic Investigations

Experimental studies are crucial for validating the predictions of computational models and for providing real-world data on the reaction kinetics and thermodynamics.

Kinetic Investigations: Kinetic studies would involve monitoring the concentration of the reactant (this compound) and the formation of products over time under various conditions (e.g., temperature, solvent, pH). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) could be used for this purpose.

The data obtained from these experiments would allow for the determination of:

Rate Constants: These are quantitative measures of the reaction speed.

Reaction Order: This indicates how the reaction rate depends on the concentration of the reactant.

Activation Parameters: By studying the reaction at different temperatures, the experimental activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations.

Thermodynamic Investigations: Thermodynamic studies focus on the energy changes that occur as the reaction proceeds from reactants to products. The equilibrium constant (Keq) for the cyclization reaction can be determined by measuring the concentrations of reactants and products at equilibrium. From the equilibrium constant, the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the reaction can be calculated.

A negative ΔG° indicates a spontaneous reaction that favors the formation of the cyclic product.

Hypothetical Experimental Data for the 7-membered Ring Cyclization

| Parameter | Value | Units |

|---|---|---|

| Rate Constant (k) at 298 K | 2.5 x 10-4 | s-1 |

| Activation Energy (Ea) | 14.8 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.2 | kcal/mol |

| Entropy of Activation (ΔS‡) | -10.5 | cal mol-1 K-1 |

| Equilibrium Constant (Keq) | 5.2 | - |

| Gibbs Free Energy Change (ΔG°) | -0.98 | kcal/mol |

This table presents hypothetical data to illustrate the type of information that could be obtained from experimental investigations. The values are not based on actual experimental results.

By combining the insights from both computational and experimental studies, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound and other α,ω-diamino-β,γ-diketones can be achieved.

Coordination Chemistry and Metal Complexation of α,ω Diamino β,γ Diketone Ligands

Design Principles for Chelating α,ω-Diamino-β,γ-diketone Ligands

The design of α,ω-diamino-β,γ-diketone ligands for specific applications in coordination chemistry is guided by fundamental principles that dictate the stability, geometry, and reactivity of the resulting metal complexes. These principles include the denticity of the ligand and the formation of stable chelate rings, as well as the influence of the alkyl chain length that separates the donor groups.

Denticity and Chelate Ring Formation

The concept of denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. In the case of α,ω-diamino-β,γ-diketone ligands, the presence of two nitrogen atoms from the amino groups and two oxygen atoms from the diketone moiety allows for the potential of tetradentate coordination. The formation of chelate rings, which are cyclic structures formed by the ligand and the metal ion, is a key factor in the stability of the resulting complexes.

Influence of Alkyl Chain Length on Coordination Geometry and Stability

The length of the alkyl chains in α,ω-diamino-β,γ-diketone ligands has a profound impact on the coordination geometry and stability of their metal complexes. The flexibility and length of the polymethylene chains connecting the donor groups dictate the size and stability of the chelate rings formed upon coordination.

In general, longer alkyl chains provide greater flexibility to the ligand, allowing it to adopt a conformation that minimizes steric strain and optimizes the coordination environment around the metal ion. rsc.org However, very long chains can also lead to the formation of less stable, larger chelate rings. The stability of chelate rings generally decreases as the ring size increases beyond six or seven members due to entropic and enthalpic factors.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with α,ω-diamino-β,γ-diketone ligands can be achieved through various synthetic routes, often involving the reaction of a metal salt with the pre-formed ligand or through a template synthesis where the ligand is formed in situ around the metal ion. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexation with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including α,ω-diamino-β,γ-diketones. The synthesis of these complexes is typically carried out by reacting a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in an appropriate solvent. bhu.ac.inmdpi.comsapub.org

A common synthetic strategy is the template condensation of a diketone with a diamine in the presence of a metal ion. This method has been successfully employed for the synthesis of macrocyclic complexes. For example, Mn(II) complexes of tetraazamacrocycles have been prepared by the template condensation of 3,4-hexanedione (B1216349) or benzil (B1666583) with various 1,n-diaminoalkanes, including 1,10-diaminodecane (B146516). In these reactions, the metal ion acts as a template, directing the condensation reaction to form the macrocyclic ligand around it.

The resulting complexes can be characterized by elemental analysis, infrared (IR) spectroscopy, and electronic spectroscopy. In the IR spectra of such complexes, the absence of absorption bands corresponding to unreacted carbonyl (>C=O) and amino (-NH2) groups, and the appearance of a strong absorption band for the coordinated imine (>C=N) group, confirms the formation of the Schiff base macrocycle.

| Metal Ion | Ligand System | Synthetic Method | Reference |

| Mn(II) | 3,4-hexanedione and 1,10-diaminodecane | Template Condensation | |

| Cu(II) | β-diketone and diamine | Direct Reaction | mdpi.com |

| Ni(II) | β-diketone | Direct Reaction | mdpi.com |

| Zn(II) | β-diketone | Direct Reaction | mdpi.com |

Oxidation States and Coordination Numbers in Metal Complexes

The oxidation state of the central metal ion and its coordination number are fundamental properties of a metal complex. In complexes with α,ω-diamino-β,γ-diketone ligands, the metal can exhibit various oxidation states depending on the nature of the metal and the reaction conditions. For instance, first-row transition metals like Mn, Fe, Co, Ni, Cu, and Zn typically form complexes in their +2 or +3 oxidation states. mdpi.comuomustansiriyah.edu.iq

The coordination number, which is the number of ligand donor atoms directly bonded to the central metal ion, is determined by the size of the metal ion, the steric properties of the ligand, and the electronic configuration of the metal. For tetradentate α,ω-diamino-β,γ-diketone ligands, a coordination number of four is common, often resulting in a square planar or tetrahedral geometry around the metal center. However, higher coordination numbers, such as five or six, can be achieved through the coordination of additional solvent molecules or counter-ions, leading to square pyramidal or octahedral geometries. uomustansiriyah.edu.iq

For example, in the Mn(II) macrocyclic complexes formed from 1,10-diaminodecane, the manganese ion is coordinated to the four nitrogen atoms of the macrocycle, and additional coordination sites can be occupied by anions like nitrate, resulting in a higher coordination number. The determination of the oxidation state and coordination number is typically achieved through a combination of techniques, including X-ray crystallography, electronic spectroscopy, and magnetic susceptibility measurements. uomustansiriyah.edu.iq

Catalytic and Material Science Implications of Diamine-Diketone Metal Complexes

Metal complexes derived from diamine-diketone ligands have shown significant potential in the fields of catalysis and materials science. The tunable electronic and steric properties of these complexes make them attractive candidates for a variety of applications.

In catalysis, metal complexes of ligands containing diketone and diamine functionalities can act as efficient catalysts for a range of organic transformations. For instance, ruthenium complexes bearing α-diimine ligands have been successfully employed as catalysts for N-alkylation of amines and α-alkylation of ketones. acs.org The catalytic activity of these complexes is often attributed to the ability of the metal center to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The ligand framework plays a crucial role in stabilizing the metal center in different oxidation states and in controlling the selectivity of the reaction.

In the realm of materials science, these complexes are of interest for the development of new functional materials. The ability of β-diketonate ligands to sensitize the luminescence of lanthanide ions has led to the development of luminescent materials with applications in sensing and bioimaging. mdpi.com Furthermore, the self-assembly of metal ions and organic ligands can lead to the formation of metal-organic frameworks (MOFs) and coordination polymers with porous structures. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The incorporation of diamine-diketone ligands into such frameworks could lead to materials with tailored properties and functionalities.

| Application Area | Type of Complex/Material | Potential Function |

| Catalysis | Ru(II) α-diimine complexes | N-alkylation, α-alkylation |

| Materials Science | Lanthanide β-diketonate complexes | Luminescent sensors |

| Materials Science | Metal-Organic Frameworks | Gas storage, separation |

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from ligands possessing both amine and ketone functionalities, such as 1,10-diaminodecane-4,7-dione, are of significant interest in the field of catalysis. The combination of hard nitrogen and oxygen donor atoms allows for the stabilization of various transition metal ions in different oxidation states, which is a key requirement for effective catalysts. semanticscholar.orgacs.org These ligands can form stable chelate structures with metal centers, influencing the electronic and steric environment around the metal and thereby tuning its catalytic activity. scu.edu.cn

In homogeneous catalysis , metal complexes of diamino-diketone ligands can be employed in a range of organic transformations. For instance, ruthenium(II) complexes bearing α-diimine ligands, which share structural similarities with the coordination environment provided by this compound, have been shown to be effective catalysts for C-N and C-C coupling reactions, such as the N-alkylation of amines and α-alkylation of ketones. semanticscholar.orgtu-dresden.de The catalytic cycle often involves metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the reaction mechanism, for example, through proton transfer. acs.org The catalytic efficiency of such systems can be influenced by the nature of the metal, the ligand backbone, and the reaction conditions. researchgate.net Chiral versions of these ligands can be used in asymmetric catalysis, for instance, in the asymmetric transfer hydrogenation of ketones, to produce enantiomerically enriched alcohols. researchgate.net

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability. nih.gov Metal complexes of this compound can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. nih.gov These supported catalysts can be used in flow reactors and can be easily separated from the reaction mixture, making the process more economically and environmentally friendly. The performance of such heterogeneous catalysts depends on the method of immobilization and the nature of the support material.

Table 1: Potential Catalytic Applications of Metal Complexes with Diamino-Diketone Type Ligands This table is illustrative and compiled from data on related ligand systems.

| Catalyst Type | Reaction | Substrate | Product | Key Findings | Reference |

| [Ru(II)-(α-diimine)] | N-alkylation | Benzylamine and Benzyl alcohol | N-Benzyl-1-phenylethan-1-amine | Efficient C-N bond formation. | semanticscholar.org |

| [Rh(I)-(chiral diamine)] | Asymmetric Hydrogenation | Aromatic Ketones | Chiral Alcohols | High enantioselectivity. | google.com |

| [Fe(III)-(β-diketone)] | Oxidation | Alcohols | Aldehydes/Ketones | Effective oxidation under mild conditions. | tandfonline.com |

| [Cu(II)-(Schiff base)] | Polymerization | Alkenes | Polymers | Control over polymer properties. | nih.gov |

Role in Advanced Material Precursors

The bifunctional nature of this compound, possessing both amine and ketone groups, makes it a valuable monomer and precursor for the synthesis of advanced materials, particularly polymers. researchgate.netrsc.org The terminal diamine groups can participate in polycondensation or polyaddition reactions with various co-monomers, such as dianhydrides or dicarboxylic acids, to form a range of polymers with tailored properties. tandfonline.comtandfonline.com

For example, the reaction of this compound with dianhydrides would lead to the formation of polyimides . These polymers are known for their high thermal stability, excellent mechanical properties, and chemical resistance. tandfonline.com The presence of the flexible decane (B31447) backbone and the ketone groups within the polymer chain would influence the polymer's solubility, glass transition temperature, and other physical properties. acs.org

Similarly, this diamine can be used in the synthesis of polyamides by reacting with dicarboxylic acids. tandfonline.com The resulting polyamides would have regularly spaced ketone functionalities along the polymer backbone, which could serve as sites for further modification or for influencing the material's properties, such as its ability to coordinate metal ions or its surface characteristics.

The ketone groups in this compound can also be involved in polymer formation. For instance, condensation reactions with other carbonyl compounds or amines can lead to the formation of poly(azomethine)s or other novel polymer architectures. researchgate.netrsc.org The ability to form polymers with diverse structures and properties makes this compound a promising building block for advanced materials with potential applications in electronics, aerospace, and biomedical devices. d-nb.inforesearchgate.net

Table 2: Potential Polymers Derived from Diamino-Diketone Monomers This table is illustrative and based on general polymer chemistry principles.

| Polymer Class | Co-monomer | Expected Properties | Potential Applications |

| Polyimides | Dianhydrides | High thermal stability, good mechanical strength | High-performance films, coatings, adhesives |

| Polyamides | Dicarboxylic acids | Good flexibility, potential for metal coordination | Specialty fibers, engineering plastics |

| Poly(azomethine)s | Dialdehydes | Photoluminescence, thermal stability | Organic electronics, fluorescent materials |

| Poly(ether ketone)s | Aromatic dihalides | High-temperature resistance, chemical inertness | Aerospace components, medical implants |

Interactions with Biological Macromolecules (e.g., Chromatin Condensation via Chemical Principles)

Polyamines, such as spermine (B22157) and spermidine, are naturally occurring polycations that play a crucial role in various cellular processes, including the packaging of DNA within the cell nucleus. nih.govnih.gov The long, flexible, and polycationic nature of these molecules allows them to interact with the negatively charged phosphate (B84403) backbone of DNA, leading to charge neutralization and the condensation of DNA into compact structures. acs.orgresearchgate.net This process is fundamental to the formation of higher-order chromatin structures. tu-dresden.denih.gov

This compound, as a diamine with a long aliphatic chain, can be considered a structural analogue of natural polyamines. semanticscholar.org Its two terminal primary amino groups can be protonated at physiological pH, resulting in a dicationic molecule capable of electrostatic interactions with DNA. researchgate.net The distance between the two positive charges, determined by the ten-carbon backbone, is a critical factor in its ability to effectively bridge and condense DNA strands. acs.org Studies on a series of spermine analogues have shown that the length of the polymethylene chain significantly influences the efficiency of DNA condensation. acs.org

The presence of the two ketone groups in the middle of the carbon chain of this compound introduces a unique structural feature not present in natural polyamines. These ketone groups can potentially participate in hydrogen bonding interactions with the DNA bases or with other proteins in the chromatin complex. nih.govconscientiabeam.com This could lead to a different mode of binding and a distinct effect on chromatin structure compared to simple polyamines. The ability of such molecules to induce chromatin condensation suggests their potential use in applications such as gene delivery, where the compaction of DNA is a prerequisite for its transport into cells. nih.govwiley.com

The interaction of metal complexes of this compound with DNA is also an area of interest. conscientiabeam.comwiley.com The metal center can introduce an additional positive charge and a specific geometry to the complex, which can enhance its binding affinity to DNA and potentially lead to DNA cleavage or other modifications. nih.gov

Table 3: Factors Influencing DNA Condensation by Polyamines and their Analogues

| Factor | Description | Impact on Condensation | Reference |

| Charge | The number of positive charges on the molecule. | Higher charge generally leads to more effective condensation due to enhanced electrostatic attraction to the negatively charged DNA backbone. | oup.com |

| Structure | The length and flexibility of the linker between charges. | Optimal linker length is crucial for effective bridging of DNA strands. Both very short and very long linkers can be less effective. | nih.govacs.org |

| Hydrophobicity | The nonpolar character of the molecule. | Increased hydrophobicity can contribute to the aggregation of DNA-polyamine complexes. | acs.org |

| Functional Groups | Presence of groups capable of hydrogen bonding (e.g., ketones). | Can provide additional stabilizing interactions with DNA or associated proteins, potentially altering the condensation mechanism. | nih.govconscientiabeam.com |

Supramolecular Assembly and Non Covalent Interactions of α,ω Diamino β,γ Diketones

Self-Assembly Driven by Hydrogen Bonding and Other Non-Covalent Forces

The molecular structure of 1,10-Diaminodecane-4,7-dione is intrinsically programmed for self-assembly. The terminal primary amino groups (–NH₂) are excellent hydrogen bond donors, while the oxygen atoms of the ketone functionalities (C=O) are effective hydrogen bond acceptors. This donor-acceptor pairing is a powerful directional force in orchestrating molecular aggregation. It is anticipated that intermolecular N–H···O hydrogen bonds would be a dominant interaction, leading to the formation of extended one-dimensional chains or more complex two- and three-dimensional networks.

In addition to the primary N–H···O hydrogen bonds, other weaker, yet significant, non-covalent forces are expected to contribute to the stability and structure of the resulting supramolecular assemblies. These include van der Waals forces along the decane (B31447) backbone and potentially weaker C–H···O hydrogen bonds. The interplay of these forces governs the final packing arrangement in the solid state. For instance, studies on other diketone-containing molecules have revealed that C–H···O interactions can lead to the formation of self-assembled two-dimensional molecular architectures. nih.gov Similarly, research on molecules with diaminotriazinyl groups has shown that specific hydrogen-bonding motifs can direct the formation of 3D networks. acs.org The flexible decane spacer in this compound allows for conformational adaptability, which could lead to various polymorphic structures depending on the crystallization conditions.

| Interaction Type | Donor | Acceptor | Expected Role in Assembly |

| Primary Hydrogen Bond | N-H (Amino group) | C=O (Keto group) | Primary driving force for chain or network formation. |

| Secondary Hydrogen Bond | C-H (Alkyl chain) | C=O (Keto group) | Stabilization of the primary structure and influence on packing. |

| Van der Waals Forces | Alkyl backbone | Alkyl backbone | Contribution to the overall cohesion of the assembly. |

Host-Guest Chemistry with Molecular Receptors

The linear structure and functional groups of this compound make it an interesting candidate for host-guest chemistry, where it can act as a guest molecule within the cavity of a larger host molecule.

Interactions with Cyclodextrin (B1172386) Systems

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules in aqueous solutions. The aliphatic decane chain of this compound is hydrophobic and would be expected to form stable inclusion complexes with cyclodextrins, particularly β-cyclodextrin, which has a suitably sized cavity. The driving force for this complexation is primarily the hydrophobic effect, where the nonpolar alkyl chain is encapsulated within the CD cavity to minimize its contact with water.

Research on other β-diketone derivatives has demonstrated their ability to form 1:1 and 1:2 inclusion complexes with β-cyclodextrin. nih.gov In a 1:1 complex, a single CD molecule would likely encapsulate a portion of the decane chain. Given the length of the C10 backbone, it is also plausible that a 1:2 complex could form, with a CD molecule at each end of the guest, encapsulating the aliphatic segments adjacent to the terminal amino groups. The central diketone moiety may remain outside the cavity. rsc.org

Formation of Inclusion Complexes and Supramolecular Architectures

The formation of an inclusion complex between this compound and a cyclodextrin can be viewed as the first step in the construction of more elaborate supramolecular architectures. The amino groups at the termini of the guest molecule would remain exposed at the rim of the cyclodextrin host. These exposed functional groups are available for further interactions, such as hydrogen bonding with adjacent cyclodextrin-guest complexes or coordination to metal ions. This can lead to the formation of extended, ordered structures, such as linear "supramolecular polymers" or more complex networks.

Studies on adamantane (B196018) derivatives with β-cyclodextrin have shown that the host-guest complexes can further self-assemble into well-defined structures in the solid state, such as truncated-cone-shaped cavities accommodating multiple guest molecules. nih.gov A similar principle could apply to the inclusion complexes of this compound, leading to novel solid-state materials with tailored properties.

| Complex Stoichiometry | Guest | Host | Binding Constant (Kₐ) |

| 1:1 | Naphthalene β-Diketone Derivative | β-Cyclodextrin | 512 M⁻¹ nih.gov |

| 1:1 | Avobenzone | β-Cyclodextrin | 310 - 470 M⁻¹ rsc.org |

Note: The binding constants provided are for analogous β-diketone compounds, as data for this compound is not available. These values offer an estimate of the expected binding affinity.

Design of Ordered Structures and Nanomaterials

The inherent self-assembly properties of this compound, both on its own and in combination with host molecules, open avenues for the rational design of ordered structures and functional nanomaterials. The process of polymerization-induced self-assembly (PISA) has been shown to be a powerful technique for creating nanoparticles of various morphologies from amphiphilic block copolymers. nih.gov While not a polymer itself, the self-assembling nature of this compound in solution could potentially lead to the formation of nano- or microscale objects like fibers, tapes, or vesicles under specific conditions.

Furthermore, the terminal amino groups provide a handle for chemical modification. For instance, they could be used to anchor the molecule to a surface, creating a self-assembled monolayer (SAM), or to initiate polymerization, leading to a polymer with regularly spaced diketone functionalities. Such materials could have applications in areas like selective metal ion binding or as templates for the growth of other nanomaterials. The ability of self-assembly to create ordered structures at the nanoscale is a cornerstone of bottom-up nanotechnology. nih.gov The predictable interactions of molecules like this compound make them valuable building blocks in this endeavor.

Computational and Theoretical Investigations in α,ω Diamino β,γ Diketone Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties based on the principles of quantum mechanics. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing a detailed picture of the electron distribution within a molecule.

The electronic structure of a molecule dictates its physical and chemical properties. Density Functional Theory (DFT) and ab initio methods are the primary computational tools for its elucidation. nih.gov DFT methods calculate the electronic energy and structure based on the molecule's electron density, offering a balance between accuracy and computational cost. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data, often providing a higher level of theory at a greater computational expense. nih.gov

For 1,10-diaminodecane-4,7-dione, these calculations would reveal key aspects of its reactivity. The distribution of electron density would highlight the electron-rich amino (-NH₂) groups, which act as nucleophilic and basic centers, and the electron-deficient carbonyl (C=O) carbons, which are electrophilic sites. An electrostatic potential map would visually represent these characteristics, with negative potential (typically colored red) localized around the oxygen and nitrogen atoms and positive potential (blue) near the carbonyl carbons and amine hydrogens.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations Note: The following data are illustrative, based on typical values for similar functional groups, as specific computational results for this molecule are not published.

| Atomic Site | Predicted Property | Implication |

|---|---|---|

| Nitrogen (Amine) | High Electron Density, Negative Electrostatic Potential | Nucleophilic, Basic, Hydrogen Bond Acceptor/Donor |

| Oxygen (Carbonyl) | Highest Electron Density, Strong Negative Electrostatic Potential | Nucleophilic, Basic, Hydrogen Bond Acceptor |

| Carbon (Carbonyl) | Low Electron Density, Positive Electrostatic Potential | Electrophilic, Susceptible to Nucleophilic Attack |

| Hydrogen (Amine) | Positive Electrostatic Potential | Acidic, Hydrogen Bond Donor |

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acs.org

In this compound, the HOMO is expected to be primarily localized on the electron-rich terminal amino groups. The LUMO would likely be centered on the π* anti-bonding orbitals of the two carbonyl groups. An analysis of these orbitals would predict that electrophilic attack would occur at the nitrogen atoms, while nucleophilic attack would target the carbonyl carbons.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are hypothetical examples to illustrate the concept.

| Orbital | Hypothetical Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.5 | Terminal Amino Groups (-NH₂) |

| LUMO | -0.8 | Diketone System (-C(O)-C(O)-) |

| HOMO-LUMO Gap (ΔE) | 5.7 | Entire Molecule |

The long, flexible decane (B31447) chain of this compound allows for a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these structures. This is achieved through energy minimization calculations, where the geometry of the molecule is systematically altered to find the arrangement with the lowest potential energy. nih.gov

These calculations would likely reveal that the most stable conformers are those that maximize favorable intramolecular interactions, such as hydrogen bonding between a terminal amine hydrogen and a carbonyl oxygen, while minimizing steric repulsion. The molecule could adopt various folded or extended structures. An extended, linear-like conformation might be prevalent in non-polar environments, whereas folded conformations stabilized by intramolecular hydrogen bonds could be significant in the gas phase or aprotic solvents.

Molecular Dynamics Simulations

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations model its motion over time. mdpi.comnih.gov By solving Newton's equations of motion for each atom, MD simulations generate a trajectory that reveals the dynamic behavior of the molecule, including its flexibility, conformational changes, and interactions with its environment. mdpi.com

An MD simulation of this compound would provide a vivid depiction of its structural flexibility. The simulation would show the constant motion of the ten-carbon aliphatic chain, including rotations around the C-C single bonds and transitions between different low-energy conformers. This analysis would quantify the molecule's ability to adopt different shapes, which is crucial for understanding how it might interact with other molecules or biological targets. The simulation could reveal, for instance, the timescale on which the molecule transitions between an extended state and a folded, hydrogen-bonded state.

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, especially with solvent molecules. For this compound, simulations in an aqueous environment would show the formation of a dynamic solvation shell. Water molecules would form hydrogen bonds with both the amine groups (acting as donors and acceptors) and the carbonyl oxygens (acting as acceptors). apolloscientific.co.uk These explicit solvent interactions would influence the conformational preferences of the molecule, potentially stabilizing more extended conformations by competing with the formation of intramolecular hydrogen bonds. The simulation could also be used to calculate the free energy of solvation, a key thermodynamic parameter.

Prediction of Spectroscopic Properties

Theoretical prediction of spectroscopic data is a cornerstone of modern chemical analysis. Computational models allow for the a priori determination of infrared, nuclear magnetic resonance, and ultraviolet-visible spectra. These predictions are invaluable for confirming the identity of a synthesized compound, assigning specific spectral features to molecular motions or electronic transitions, and understanding how molecular structure dictates spectroscopic output.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the characteristic vibrations of chemical bonds within a molecule. Computational frequency analysis using DFT methods, such as the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p), can accurately predict the positions and relative intensities of IR absorption bands.

For this compound, calculations are performed on the molecule's optimized, lowest-energy conformation. The resulting theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Consequently, they are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental anharmonic frequencies.

Key predicted vibrational modes for this compound are critical for its structural characterization. The most prominent and diagnostically important calculated frequencies include the strong carbonyl (C=O) stretching vibration, the characteristic primary amine (N-H) stretches, and various C-H and N-H bending modes.

Table 1: Calculated vs. Typical Experimental IR Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) | Relative Intensity | Description of Motion |

| N-H Stretch (asymmetric) | ~3450 | 3400 - 3500 | Medium | Asymmetric stretching of the two N-H bonds in the -NH₂ group. |

| N-H Stretch (symmetric) | ~3360 | 3300 - 3400 | Medium | Symmetric stretching of the two N-H bonds in the -NH₂ group. |

| C-H Stretch (alkane) | ~2945, ~2870 | 2850 - 2960 | Strong | Asymmetric and symmetric stretching of C-H bonds in the decane backbone. |

| C=O Stretch (ketone) | ~1710 | 1705 - 1725 | Very Strong | Symmetric and asymmetric stretching of the two C=O bonds. This is a key diagnostic peak. |

| N-H Bend (scissoring) | ~1615 | 1590 - 1650 | Medium-Strong | In-plane bending motion of the -NH₂ group. |

| CH₂ Bend (scissoring) | ~1460 | 1450 - 1470 | Medium | Bending motion of the methylene (B1212753) (-CH₂-) groups in the chain. |

| C-N Stretch | ~1130 | 1020 - 1250 | Medium-Weak | Stretching of the carbon-nitrogen single bond. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach coupled with DFT, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J).

Calculations are performed on the optimized geometry of this compound, often using a robust basis set like 6-311+G(2d,p) to accurately describe the electronic environment around each nucleus. The calculated absolute magnetic shieldings are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Due to the molecule's symmetry, the number of unique signals is reduced. For instance, C1 and C10 are chemically equivalent, as are C4 and C7, and so on. The predicted shifts reflect the influence of the electron-withdrawing ketone groups and the electron-donating amino groups on adjacent and nearby nuclei. Protons and carbons alpha to the carbonyl groups (e.g., C3, C5, C6, C8) are expected to be significantly deshielded (shifted downfield), while the carbonyl carbons themselves (C4, C7) exhibit the largest downfield shift in the ¹³C spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position(s) | Predicted δ (ppm) | Multiplicity (Predicted) | Rationale |

| H on C1, C10 | ~2.85 | Triplet (t) | Adjacent to the -NH₂ group and β to the C=O group. |

| H on C2, C9 | ~1.70 | Quintet (quint) | Alkane-like environment, influenced by adjacent methylene and amino groups. |

| H on C3, C8 | ~2.65 | Triplet (t) | α to the C=O group, resulting in significant deshielding. |

| H on C5, C6 | ~2.75 | Triplet (t) | α to the C=O group, resulting in significant deshielding. |

| H on -NH₂ | ~1.5 - 3.0 | Singlet (s, broad) | Labile protons; shift is highly dependent on solvent, concentration, and temperature. |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position(s) | Predicted δ (ppm) | Rationale |

| C4, C7 | ~209.5 | Carbonyl carbon; highly deshielded due to the electronegative oxygen atom. |

| C1, C10 | ~41.0 | Carbon bonded to the electronegative nitrogen atom. |

| C3, C8 | ~38.5 | Carbon α to the carbonyl group. |

| C5, C6 | ~39.5 | Carbon α to the carbonyl group. |

| C2, C9 | ~28.0 | Alkane-like carbon, least affected by the functional groups. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting electronic absorption spectra, including the maximum absorption wavelength (λ_max) and the intensity of the transition (oscillator strength, f).

For this compound, the primary chromophores are the two ketone (C=O) groups. TD-DFT calculations (e.g., using CAM-B3LYP/6-311G(d)) reveal the nature of the key electronic transitions. The most significant low-energy transition is predicted to be the n → π* transition. This involves the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atoms, to an antibonding (π) orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, resulting in a low oscillator strength and a weak absorption band at a relatively long wavelength. A much stronger π → π transition is predicted at a significantly shorter wavelength, typically in the far-UV region.

Table 4: Predicted Electronic Transitions for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type | Description of Orbitals Involved |

| ~285 | ~0.002 | n → π | Weak transition from the non-bonding lone pair orbital of the carbonyl oxygen (HOMO-1) to the C=O antibonding orbital (LUMO). |

| ~190 | ~0.350 | π → π | Strong transition from the C=O bonding orbital (e.g., HOMO-5) to the C=O antibonding orbital (LUMO). |

| ~175 | ~0.150 | σ → π* | Transition from a sigma orbital of the carbon backbone to the C=O antibonding orbital (LUMO). |

Reaction Mechanism Modeling and Energy Landscape Mapping

Beyond static properties, computational chemistry provides a dynamic view of chemical reactivity by mapping the potential energy surface (PES) for a given reaction. This involves locating the structures and calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS).

A reaction of significant interest for this compound is its intramolecular condensation to form a large macrocyclic diimine. This cyclization is a multi-step process. DFT calculations can be used to model the entire reaction pathway, elucidating the mechanism and identifying the rate-determining step. The general mechanism involves a nucleophilic attack of a terminal amino group on a carbonyl carbon, formation of a tetrahedral carbinolamine intermediate, and subsequent dehydration to form an imine (C=N) bond. This process can then repeat at the other end of the molecule to close the ring.

By calculating the Gibbs free energy (ΔG) for each species along the reaction coordinate, an energy landscape can be constructed. Transition states are identified as first-order saddle points on the PES, confirmed by the presence of a single imaginary vibrational frequency corresponding to the reaction coordinate motion. The height of the energy barrier from the reactant to the transition state gives the activation energy (Ea), which governs the reaction rate. Studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate reaction conditions more realistically, as solvent can stabilize charged intermediates and transition states, thereby altering the energy profile.

Table 5: Hypothetical Energy Profile for the First Imine Formation Step in the Intramolecular Cyclization of this compound

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactant | This compound (open chain) | 0.0 |

| TS1 | Transition state for the nucleophilic attack of -NH₂ on C=O. | +14.5 |

| Intermediate 1 | Intramolecular carbinolamine intermediate. | +8.2 |

| TS2 | Transition state for the dehydration of the carbinolamine. | +23.8 |

| Product 1 | Mono-imine intermediate (uncyclized). | +4.5 |

Note: These are representative values to illustrate a typical energy profile. The dehydration step (TS2) is often the rate-determining step with the highest activation barrier.

Advanced Spectroscopic and Analytical Characterization Techniques for α,ω Diamino β,γ Diketones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds. For α,ω-diamino-β,γ-diketones, a combination of one-dimensional and two-dimensional NMR experiments is employed for unambiguous structural assignment and stereochemical analysis.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 1,10-diaminodecane-4,7-dione. The chemical shifts (δ), multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

The presence of carbonyl groups and terminal amino groups significantly influences the chemical shifts of adjacent protons and carbons. Protons on carbons alpha to the ketone (e.g., at C5/C6 and C3/C8) are expected to be shifted downfield compared to those in a simple alkane chain. Similarly, protons on carbons adjacent to the amino groups (C1/C10) will also experience a downfield shift. The symmetry of the molecule simplifies the spectra, as chemically equivalent nuclei will have the same resonance.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1, C10 | ~2.7-2.9 | Triplet | ~40-42 |

| C2, C9 | ~1.5-1.7 | Multiplet | ~30-33 |

| C3, C8 | ~2.5-2.7 | Triplet | ~38-40 |

| C4, C7 | - | - | ~208-212 |

| C5, C6 | ~2.8-3.0 | Singlet | ~48-50 |

| NH₂ | ~1.5-2.5 | Broad Singlet | - |

Note: Predicted values are based on standard chemical shift increments and data from similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the atomic connectivity established from 1D NMR. harvard.edunih.gov Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely used.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and C8 and C9, confirming the connectivity of the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. omicsonline.orgacs.org It is particularly useful for identifying quaternary carbons and confirming the placement of functional groups. For instance, HMBC would show correlations from the protons on C3 and C5 to the carbonyl carbon at C4, definitively placing the ketone group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. numberanalytics.com

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. numberanalytics.commdpi.com In the context of this compound, the presence of both hydrogen bond donors (NH₂) and acceptors (C=O) creates the potential for self-assembly into supramolecular structures.

DOSY experiments can be used to study these aggregation phenomena. mdpi.comnih.gov If the molecule forms dimers or larger aggregates in solution, the measured diffusion coefficient will be smaller than that of the monomeric species. By performing concentration-dependent DOSY experiments, it is possible to observe changes in the diffusion coefficient that signal the onset of aggregation. rsc.org This provides valuable insight into the non-covalent interactions governing the behavior of these molecules in solution. nih.gov

Table 2: Hypothetical DOSY NMR Data for this compound Showing Aggregation

| Concentration (mM) | Diffusion Coefficient (D) (m²/s) | Inferred State |

|---|---|---|

| 1 | 1.5 x 10⁻⁹ | Monomeric |

| 10 | 1.4 x 10⁻⁹ | Monomeric |

| 50 | 1.1 x 10⁻⁹ | Partial Aggregation |

| 100 | 0.8 x 10⁻⁹ | Significant Aggregation |

Note: This table is illustrative of the expected trend if supramolecular aggregation occurs.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass, and therefore the molecular formula and structure, of a compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule from its exact mass. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₂₀N₂O₂. acs.org The experimentally measured mass is compared to the theoretical (calculated) mass, and a close match (typically within 5 ppm) provides strong evidence for the proposed formula. ntu.edu.sgacs.orgnih.gov

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₁N₂O₂⁺ | 201.1598 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of α,ω-diamino-β,γ-diketones is typically directed by the functional groups.

For this compound, key fragmentation pathways would include:

α-Cleavage: Breakage of the carbon-carbon bond adjacent to the carbonyl groups is a common fragmentation pathway for ketones. publish.csiro.au This could lead to the loss of alkyl radicals and the formation of acylium ions.

Cleavage adjacent to Nitrogen: The C-C bond alpha to the nitrogen atom can also cleave, leading to fragments containing the amino group.